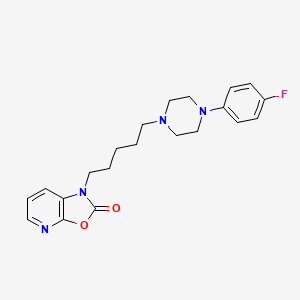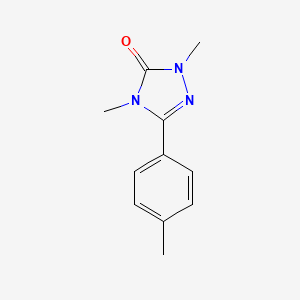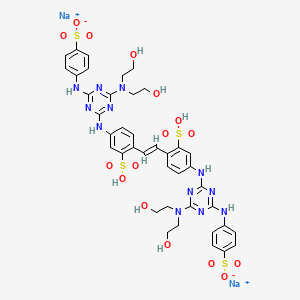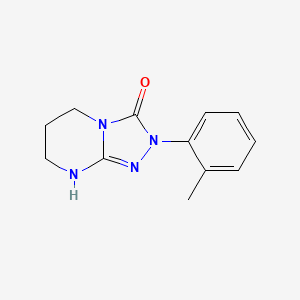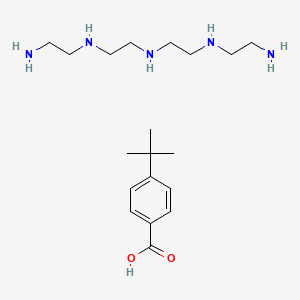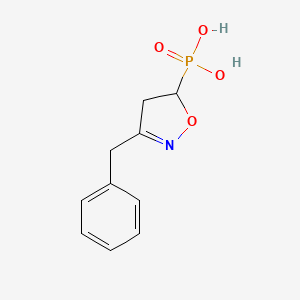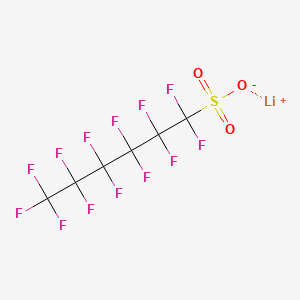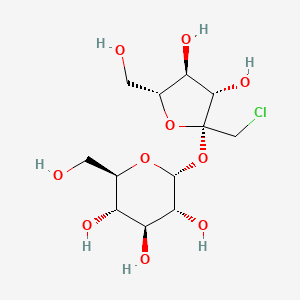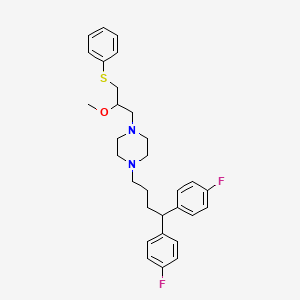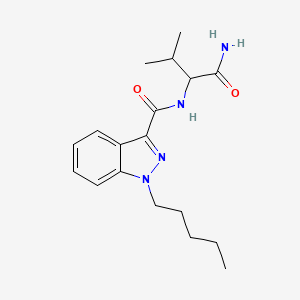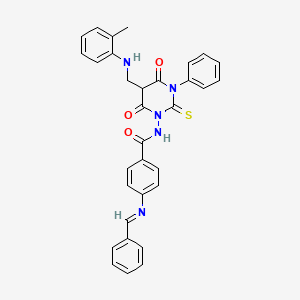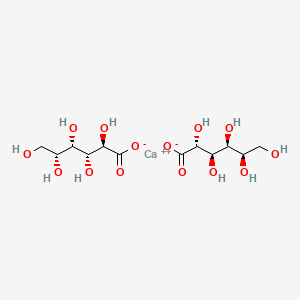
Calcium gulonate, D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium gulonate, D- is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat conditions related to calcium deficiency. This compound is known for its high solubility in water and its ability to provide a bioavailable form of calcium, which is essential for various physiological functions, including bone health, muscle function, and nerve transmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium gulonate, D- can be synthesized by reacting gluconic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the following steps:
Reaction with Calcium Carbonate: Gluconic acid is reacted with calcium carbonate at a temperature of 80-90°C to form calcium gulonate and carbon dioxide.
Reaction with Calcium Hydroxide: Alternatively, gluconic acid can be reacted with calcium hydroxide to produce calcium gulonate and water.
Industrial Production Methods
Industrial production of calcium gulonate, D- involves large-scale reactions using either calcium carbonate or calcium hydroxide as the calcium source. The process includes:
Mixing and Heating: Gluconic acid is mixed with the calcium source and heated to the desired temperature.
Filtration and Crystallization: The resulting solution is filtered to remove impurities and then cooled to crystallize the calcium gulonate.
Drying and Packaging: The crystallized product is dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium gulonate, D- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to gluconic acid.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various gluconic acid derivatives and metal gluconates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Calcium gulonate, D- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium in analytical chemistry.
Biology: It is studied for its role in cellular calcium signaling and its effects on cellular metabolism.
Medicine: It is used as a calcium supplement to treat conditions like hypocalcemia, osteoporosis, and rickets.
Wirkmechanismus
Calcium gulonate, D- exerts its effects by providing bioavailable calcium ions that are essential for various physiological processes. The calcium ions moderate nerve and muscle performance by regulating action potential thresholds. In cases of hydrogen fluoride exposure, calcium gulonate provides calcium ions to complex free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium gluconate: Similar in structure and function, used as a calcium supplement and medication.
Calcium lactate: Another calcium salt used for similar purposes but with different solubility and bioavailability properties.
Calcium chloride: Used in medical emergencies to treat hypocalcemia but has different pharmacokinetic properties.
Uniqueness
Calcium gulonate, D- is unique due to its high solubility in water and its ability to provide a bioavailable form of calcium with minimal side effects. It is preferred in situations where a gentle and effective calcium supplement is needed .
Eigenschaften
CAS-Nummer |
6027-86-7 |
|---|---|
Molekularformel |
C12H22CaO14 |
Molekulargewicht |
430.37 g/mol |
IUPAC-Name |
calcium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3+,4-,5-;/m11./s1 |
InChI-Schlüssel |
NEEHYRZPVYRGPP-MZDSYRDGSA-L |
Isomerische SMILES |
C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


